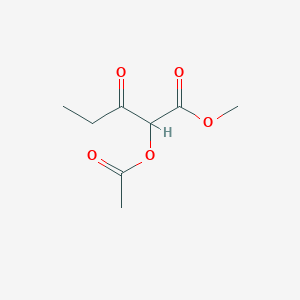

Methyl 2-acetoxy-3-oxopentanoate

Description

Methyl 2-acetoxy-3-oxopentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with an acetoxy group at position 2 and a ketone group at position 2. This compound is structurally significant due to its combination of ester and ketone functionalities, which influence its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or fine chemicals.

Properties

Molecular Formula |

C8H12O5 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl 2-acetyloxy-3-oxopentanoate |

InChI |

InChI=1S/C8H12O5/c1-4-6(10)7(8(11)12-3)13-5(2)9/h7H,4H2,1-3H3 |

InChI Key |

XLXLHZACXNXYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-acetoxy-3-oxopentanoate with analogous compounds, focusing on molecular structure, functional groups, reactivity, and applications.

Ethyl 2-Acetyl-3-Oxopentanoate

- Structure : Ethyl ester with acetyl and ketone groups at positions 2 and 3, respectively.

- Molecular Formula: C₉H₁₄O₄ (vs. C₈H₁₂O₅ for methyl 2-acetoxy-3-oxopentanoate).

- Key Differences: Ethyl ester vs. methyl ester: The ethyl group increases hydrophobicity and may alter solubility in polar solvents . Acetyl group vs.

- Applications : Used as a synthetic intermediate, similar to methyl esters in pharmaceutical chemistry .

Methyl 3-Oxobutanoate (Methyl Acetoacetate)

- Structure : Shorter chain (C₅H₈O₃) with a ketone at position 3 and a methyl ester.

- Functional groups: The acetoxy substituent in methyl 2-acetoxy-3-oxopentanoate offers an additional site for hydrolysis or transesterification .

- Applications : Widely used as a precursor in the synthesis of heterocycles and β-keto esters .

Methyl 2-Phenylacetoacetate

- Structure : Incorporates a phenyl group at position 2 (C₁₁H₁₂O₃).

- Key Differences: Aromatic substitution: The phenyl group enhances electronic conjugation, stabilizing the enolate form and influencing keto-enol tautomerism compared to aliphatic substituents . Reactivity: The phenyl group directs electrophilic substitution reactions, unlike the acetoxy group in methyl 2-acetoxy-3-oxopentanoate, which is more prone to nucleophilic attack .

- Applications : Used in the synthesis of amphetamines and as a reference standard in analytical chemistry .

Functional Group Analysis and Reactivity Trends

The table below summarizes critical differences in functional groups and their implications:

| Compound | Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|

| Methyl 2-acetoxy-3-oxopentanoate | Methyl ester, acetoxy, ketone | Susceptible to hydrolysis, transesterification | Pharmaceutical intermediates |

| Ethyl 2-acetyl-3-oxopentanoate | Ethyl ester, acetyl, ketone | Stabilized enolate for aldol reactions | Organic synthesis |

| Methyl 3-oxobutanoate | Methyl ester, ketone | Classic β-keto ester reactivity | Heterocycle synthesis |

| Methyl 2-phenylacetoacetate | Methyl ester, phenyl, ketone | Enhanced enolate stability | Amphetamine synthesis, reference |

Data derived from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.